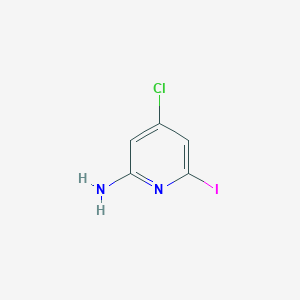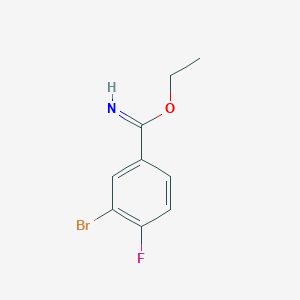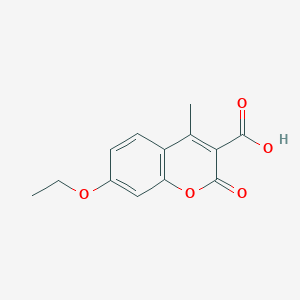
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a fused benzene and pyrone ring system, with an ethoxy group at the 7th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . This reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts are often employed to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: This compound has a hydroxyl group instead of an ethoxy group at the 7th position.
7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid: This compound features an ethynyl group at the 7th position instead of an ethoxy group.
Uniqueness
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7th position enhances its lipophilicity and may influence its interaction with biological targets differently compared to its analogs.
Eigenschaften
Molekularformel |
C13H12O5 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
7-ethoxy-4-methyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-3-17-8-4-5-9-7(2)11(12(14)15)13(16)18-10(9)6-8/h4-6H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
DCPWVHBTXZGPFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



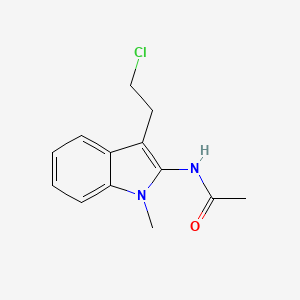
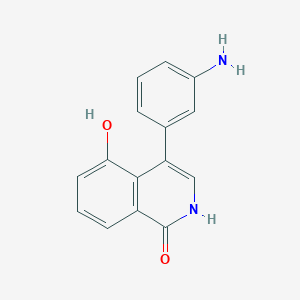
![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)


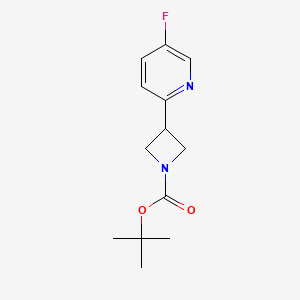

![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
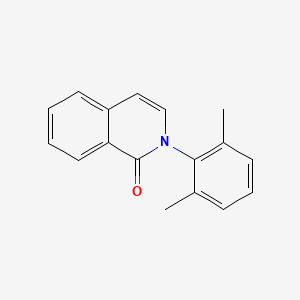
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
